molecular formula C9H9Cl2N3O2 B5725061 N-(3,5-DICHLOROPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE

N-(3,5-DICHLOROPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE

Cat. No.: B5725061
M. Wt: 262.09 g/mol
InChI Key: SWFYKFORAPPHFG-UHFFFAOYSA-N
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Description

N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a 3,5-dichlorophenyl group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

(3Z)-3-amino-N-(3,5-dichlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFYKFORAPPHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is unique due to its specific combination of the 3,5-dichlorophenyl group and the hydroxycarbamimidoyl moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry .

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